Cardanol Based Benzoxazine (Mixture)

Catalog No.
S14407663
CAS No.
M.F
C116H160N4O4
M. Wt
1674.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cardanol Based Benzoxazine (Mixture)

Product Name

Cardanol Based Benzoxazine (Mixture)

IUPAC Name

7-[(8Z,11Z)-pentadeca-8,11-dienyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-[(8Z,11Z)-pentadeca-8,11,14-trienyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-[(Z)-pentadec-8-enyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-pentadecyl-3-phenyl-2,4-dihydro-1,3-benzoxazine

Molecular Formula

C116H160N4O4

Molecular Weight

1674.5 g/mol

InChI

InChI=1S/C29H43NO.C29H41NO.C29H39NO.C29H37NO/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-26-21-22-27-24-30(25-31-29(27)23-26)28-19-16-14-17-20-28/h14,16-17,19-23H,2-13,15,18,24-25H2,1H3;7-8,14,16-17,19-23H,2-6,9-13,15,18,24-25H2,1H3;4-5,7-8,14,16-17,19-23H,2-3,6,9-13,15,18,24-25H2,1H3;2,4-5,7-8,14,16-17,19-23H,1,3,6,9-13,15,18,24-25H2/b;8-7-;2*5-4-,8-7-

InChI Key

VLHBCVCYKXHJRC-BHYJQUGUSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCCCCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCC=CCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.C=CCC=CCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1

Isomeric SMILES

CCCCCCCCCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCCCC/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCC/C=C\C/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.C=CC/C=C\C/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1

Cardanol Based Benzoxazine is a phenolic compound derived from cardanol, which itself is obtained from the cashew nut shell liquid of the Anacardium occidentale plant. This compound is characterized by its unique structure, which includes a benzoxazine ring that contributes to its thermal stability and mechanical properties. The molecular formula for Cardanol Based Benzoxazine is C116H160N4O4C_{116}H_{160}N_{4}O_{4} . It exhibits potential as a versatile material in various applications, particularly in polymer science and materials engineering due to its favorable properties.

. The primary reaction is the condensation of cardanol with a primary amine and paraformaldehyde. This process typically occurs in a three-necked round-bottom flask equipped with a Dean-Stark apparatus to remove water generated during the reaction. The general steps include: